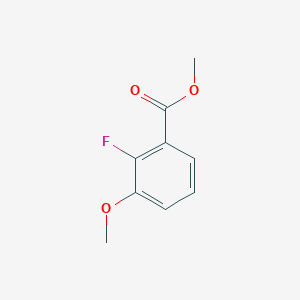

Methyl 2-fluoro-3-methoxybenzoate

Description

BenchChem offers high-quality Methyl 2-fluoro-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-fluoro-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWBDUGTSMVZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343876 | |

| Record name | Methyl 2-fluoro-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958991-48-5 | |

| Record name | Methyl 2-fluoro-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-3-methoxybenzoate is a valuable substituted aromatic ester that serves as a key building block in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. The presence of the fluoro and methoxy groups on the benzene ring imparts unique electronic and steric properties, making it an attractive starting material for drug discovery and development. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of methyl 2-fluoro-3-methoxybenzoate, detailing the underlying chemical principles, step-by-step experimental protocols, and thorough characterization of the products.

Synthesis Pathway Overview

The most common and efficient synthesis of methyl 2-fluoro-3-methoxybenzoate is a two-step process. The first step involves the directed ortho-lithiation of 2-fluoroanisole, followed by carboxylation to yield 2-fluoro-3-methoxybenzoic acid. The subsequent step is a classic Fischer esterification of the benzoic acid derivative with methanol to produce the final methyl ester. This pathway offers high yields and good control over the regioselectivity of the substitution pattern.

Caption: Overall synthesis pathway for methyl 2-fluoro-3-methoxybenzoate.

Part 1: Synthesis of 2-Fluoro-3-methoxybenzoic Acid

The initial step in the synthesis is the regioselective carboxylation of 2-fluoroanisole. This is achieved through a directed ortho-lithiation reaction, where the fluorine and methoxy groups of the starting material direct the deprotonation to the C3 position. The resulting aryllithium species is then quenched with carbon dioxide (in the form of dry ice) to yield the desired carboxylic acid.

Experimental Protocol

Materials:

-

2-Fluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO2)

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoroanisole in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

In a separate flask, crush a sufficient amount of dry ice. Carefully and portion-wise, add the cold reaction mixture to the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Add water to the reaction mixture and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of less than 2 with concentrated hydrochloric acid.

-

A solid precipitate of 2-fluoro-3-methoxybenzoic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[1]

Characterization of 2-Fluoro-3-methoxybenzoic Acid

| Property | Value |

| Appearance | Yellow solid |

| Melting Point | 155-160 °C |

| 1H NMR (acetone-d6, 300 MHz) | δ 7.46 (ddd, J = 6.0, 1.8, 1.4 Hz, 1H), 7.36 (dt, J = 1.6, 8.1 Hz, 1H), 7.20 (dt, J = 1.4, 8.1 Hz, 1H), 3.92 (s, 3H) |

| 19F NMR (acetone-d6, 300 MHz) | δ -134.04 (m) |

| Mass Spectrum (ESI+) | m/z 171 [M+H]+ |

Part 2: Synthesis of Methyl 2-fluoro-3-methoxybenzoate

The second and final step is the conversion of the synthesized 2-fluoro-3-methoxybenzoic acid to its corresponding methyl ester. This is most commonly achieved through a Fischer esterification reaction, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[2][3] The reaction is driven to completion by the large excess of methanol, which also serves as the solvent.

Experimental Protocol

Materials:

-

2-Fluoro-3-methoxybenzoic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H2SO4)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methoxybenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous phase is neutral or slightly basic. This step is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-fluoro-3-methoxybenzoate.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization of Methyl 2-fluoro-3-methoxybenzoate

While a specific, complete set of characterization data for methyl 2-fluoro-3-methoxybenzoate was not found in the search results, the expected spectral data can be inferred from closely related compounds and general principles of spectroscopy.

-

1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy group protons, and the methyl ester protons. The aromatic protons will appear as multiplets in the aromatic region (around 7.0-7.5 ppm). The methoxy protons will be a singlet at approximately 3.9 ppm, and the methyl ester protons will be a singlet around 3.8-3.9 ppm.

-

13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (in the range of 110-160 ppm), and the two methoxy carbons (around 55-60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching vibrations for the ester and ether linkages, and C-H stretching vibrations for the aromatic and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C9H9FO3, MW = 184.16). Fragmentation patterns will likely involve the loss of the methoxy group (-OCH3) and the carbomethoxy group (-COOCH3).

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of methyl 2-fluoro-3-methoxybenzoate can be reliably achieved through a two-step process involving the directed ortho-lithiation of 2-fluoroanisole followed by Fischer esterification. This guide provides detailed protocols and an understanding of the chemical principles involved, enabling researchers to confidently synthesize this valuable building block for their research and development endeavors. The self-validating nature of the described protocols, supported by the characterization of the intermediate, ensures a high degree of confidence in the final product's identity and purity.

References

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC - NIH. (n.d.). Retrieved from [Link]

-

4 - Supporting Information. (n.d.). Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Methyl 2-fluorobenzoate - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]

-

-

The Fischer Esterification. (n.d.). Retrieved from [Link]

-

-

Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). Retrieved from [Link]

-

CHEM254 Experiment 06 Synthesis of Novel Esters. (2011, July 31). Retrieved from [Link]

-

Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. - BG. (n.d.). Retrieved from [Link]

- WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents. (n.d.).

-

Methyl 3-methoxybenzoate | C9H10O3 | CID 79332 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem. (n.d.). Retrieved from [Link]

-

4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Fischer Esterification: Benzoic Acid Lab Manual - Studylib. (n.d.). Retrieved from [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. (n.d.). Retrieved from [Link]

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) - NP-MRD. (n.d.). Retrieved from [Link]

- CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents. (n.d.).

-

infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Methyl 2-fluoroacrylate - Wikipedia. (n.d.). Retrieved from [Link]

-

Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid . Please explain using the structure below. - Chegg. (2018, November 18). Retrieved from [Link]

-

13C NMR Spectrum (PHY0064709) - PhytoBank. (n.d.). Retrieved from [Link]

-

Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem. (n.d.). Retrieved from [Link]

Sources

"Methyl 2-fluoro-3-methoxybenzoate chemical properties"

An In-depth Technical Guide to Methyl 2-fluoro-3-methoxybenzoate

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Methyl 2-fluoro-3-methoxybenzoate in Modern Synthesis

Methyl 2-fluoro-3-methoxybenzoate (CAS No. 135043-41-7) is a substituted aromatic ester that serves as a highly versatile building block in organic synthesis. Its strategic importance lies in the specific arrangement of its functional groups: an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a reactive methyl ester moiety. This unique combination allows for precise manipulation and incorporation into complex molecular architectures, making it a valuable intermediate in the fields of medicinal chemistry and materials science.

The fluorine atom, positioned ortho to the ester, significantly influences the molecule's electronic properties and conformational preferences. In drug development, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1] The methoxy group, meta to the ester, further modifies the electronic landscape of the aromatic ring, providing an additional vector for synthetic diversification. This guide provides an in-depth analysis of the chemical properties, spectroscopic signature, synthesis, and reactivity of Methyl 2-fluoro-3-methoxybenzoate for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A clear understanding of a compound's physical properties is fundamental to its application in experimental work, informing choices regarding solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| CAS Number | 135043-41-7 | Internal Compilation |

| Molecular Formula | C₉H₉FO₃ | [2] |

| Molecular Weight | 184.16 g/mol | [2] |

| IUPAC Name | methyl 2-fluoro-3-methoxybenzoate | Internal Compilation |

| Appearance | White to off-white solid or colorless oil | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Insoluble in water. | Standard chemical principles |

Spectroscopic Elucidation: A Multi-faceted Analysis

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data, based on established principles of spectroscopy, outlines the expected spectral characteristics of Methyl 2-fluoro-3-methoxybenzoate.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data (Predicted, 500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~ 7.20 - 7.05 | m | 3H, Aromatic Protons (H-4, H-5, H-6) |

| ~ 3.92 | s | 3H, Ester Methyl (-COOCH₃) |

| ~ 3.89 | s | 3H, Ether Methyl (-OCH₃) |

¹³C NMR (Carbon NMR) Data (Predicted, 125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 164.5 (d) | Ester Carbonyl (C=O) |

| ~ 157.0 (d, ¹JCF ≈ 250 Hz) | C-F (C-2) |

| ~ 147.5 | C-OCH₃ (C-3) |

| ~ 125.0 | Aromatic CH |

| ~ 120.0 (d) | C-COOCH₃ (C-1) |

| ~ 118.0 | Aromatic CH |

| ~ 115.0 (d) | Aromatic CH |

| ~ 56.0 | Ether Methyl (-OCH₃) |

| ~ 52.5 | Ester Methyl (-COOCH₃) |

Note: 'd' denotes a doublet, arising from coupling with the fluorine atom. The coupling constant (J) for carbon-fluorine interactions is significant.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~ 3010 - 2950 | C-H stretch (aromatic and methyl) |

| ~ 1730 | C=O stretch (ester) |

| ~ 1600, 1480 | C=C stretch (aromatic ring) |

| ~ 1250 | C-O stretch (ester and ether) |

| ~ 1100 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

Expected Mass Spectrum Data (Electron Ionization, EI)

| m/z (Mass-to-Charge Ratio) | Fragment |

|---|---|

| 184 | [M]⁺ (Molecular Ion) |

| 153 | [M - OCH₃]⁺ |

| 125 | [M - COOCH₃]⁺ |

Synthesis and Key Chemical Transformations

The synthesis and subsequent reactions of Methyl 2-fluoro-3-methoxybenzoate are governed by well-established organic chemistry principles. The protocols described below are designed to be robust and reproducible.

Synthesis via Fischer Esterification

The most direct route to Methyl 2-fluoro-3-methoxybenzoate is the acid-catalyzed esterification of its parent carboxylic acid, 2-fluoro-3-methoxybenzoic acid.[6] This reaction is an equilibrium process, and using an excess of methanol drives the reaction toward the product.

Caption: Fischer Esterification of 2-fluoro-3-methoxybenzoic acid.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup : To a solution of 2-fluoro-3-methoxybenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heating : Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

-

Workup : Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction : Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Key Reaction: Saponification (Ester Hydrolysis)

The ester functional group can be readily hydrolyzed back to the parent carboxylic acid using a base, a process known as saponification. This transformation is fundamental for using the ester as a protecting group or for further modifications at the acid stage.[7]

Caption: Saponification of the ester to the corresponding carboxylic acid.

Detailed Experimental Protocol: Hydrolysis

-

Reaction Setup : Dissolve Methyl 2-fluoro-3-methoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Base Addition : Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50°C) until the reaction is complete (monitored by TLC).

-

Acidification : Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using 1N HCl.

-

Isolation : The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure 2-fluoro-3-methoxybenzoic acid.[7]

Applications in Research and Drug Development

Methyl 2-fluoro-3-methoxybenzoate is not just a simple chemical; it is a strategic tool for molecular design. The substituents on the aromatic ring are not merely passive decorations but active modulators of biological activity.

-

Scaffold for Bioactive Molecules : This compound serves as a precursor for more complex molecules. The ester can be converted to an amide, hydrazide, or other functionalities, while the aromatic ring can undergo further substitutions, providing a diverse library of compounds for screening.[8]

-

Tuning Physicochemical Properties : In medicinal chemistry, the "magic" methyl group and the increasingly important fluorine atom are used to fine-tune properties. The fluorine at the ortho position can form intramolecular hydrogen bonds, restrict bond rotation, and block metabolic oxidation, leading to drugs with improved efficacy and safety profiles.[1]

-

Intermediate for API Synthesis : While specific public-domain examples linking this exact molecule to a marketed drug are scarce, its structural motifs are prevalent in pharmaceuticals. Substituted fluorobenzoic acids and their esters are key intermediates in the synthesis of anti-cancer agents, anti-inflammatory drugs, and central nervous system therapeutics.[9][10]

Safety and Handling

As with any chemical reagent, proper handling is paramount. Based on data for structurally related compounds, Methyl 2-fluoro-3-methoxybenzoate should be handled with care.[2][6]

-

Hazard Statements : May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6]

-

Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

Conclusion

Methyl 2-fluoro-3-methoxybenzoate is a synthetically valuable building block whose utility is derived from the interplay of its three distinct functional groups. Its well-defined reactivity allows for its predictable incorporation into a wide array of molecular targets. For scientists engaged in the synthesis of novel compounds, particularly in the pharmaceutical industry, a thorough understanding of this reagent's properties, spectroscopic signatures, and reaction pathways is essential for leveraging its full potential in the design and creation of next-generation molecules.

References

-

PubChem. Methyl 2-fluoro-3-nitrobenzoate. [Link]

- Google Patents.

-

PubChem. 2-Fluoro-3-methoxybenzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

- Google Patents.

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

YouTube. Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. [Link]

-

SpectraBase. 3-Fluoro-2-methyl-benzoic acid. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

University of Colorado Boulder. Spectroscopy Problems - Organic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. achmem.com [achmem.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 2-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 3390679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Methyl 2-fluoro-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound effects on a molecule's pharmacokinetic and pharmacodynamic profile. Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3][4] This has led to a surge in the development and utilization of fluorinated building blocks, one of which is the subject of this guide: Methyl 2-fluoro-3-methoxybenzoate.

Methyl 2-fluoro-3-methoxybenzoate (CAS Number: 958991-48-5) is a substituted aromatic ester that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. Its structure, featuring a fluorine atom and a methoxy group on the benzene ring, offers multiple points for chemical modification, allowing for the fine-tuning of molecular properties to achieve desired therapeutic effects. This guide provides a comprehensive overview of Methyl 2-fluoro-3-methoxybenzoate, including its synthesis, physicochemical properties, applications in drug discovery, and essential safety information.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of Methyl 2-fluoro-3-methoxybenzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 958991-48-5 | Internal Database |

| Molecular Formula | C₉H₉FO₃ | Internal Database |

| Molecular Weight | 184.16 g/mol | Internal Database |

| Appearance | White to light yellow powder/crystal | Internal Database |

| Purity | Typically >97% | Internal Database |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Internal Database |

Synthesis of Methyl 2-fluoro-3-methoxybenzoate: A Step-by-Step Protocol

The most common and direct route to Methyl 2-fluoro-3-methoxybenzoate is through the esterification of its corresponding carboxylic acid, 2-fluoro-3-methoxybenzoic acid (CAS Number: 137654-20-7). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of methanol.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of Methyl 2-fluoro-3-methoxybenzoate from 2-fluoro-3-methoxybenzoic acid.

Materials:

-

2-fluoro-3-methoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-3-methoxybenzoic acid (1.0 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 2-fluoro-3-methoxybenzoate.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Caption: Synthesis workflow for Methyl 2-fluoro-3-methoxybenzoate.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Methyl 2-fluoro-3-methoxybenzoate lies in its utility as a versatile building block for the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly enhance the pharmacokinetic properties of a drug candidate.[1][2][3][4]

The "Fluorine Advantage" in Drug Design

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body, leading to improved bioavailability and potentially less frequent dosing.[1][3]

-

Enhanced Potency and Selectivity: The high electronegativity of fluorine can alter the electronic environment of the molecule, leading to more favorable interactions with the target protein. This can result in increased potency and selectivity.[1][2]

-

Improved Membrane Permeability: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, facilitating its passage across biological membranes, which is crucial for reaching intracellular targets.[1][4]

Caption: Role in the drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-fluoro-3-methoxybenzoate.

Hazard Identification:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-fluoro-3-methoxybenzoate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic combination of a fluorine atom and a methoxy group on a benzoate scaffold provides a powerful tool for the synthesis of novel compounds with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the quest for new and improved medicines.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure of Methyl 2-fluoro-3-methoxybenzoate

Abstract

Methyl 2-fluoro-3-methoxybenzoate is an aromatic ester of significant interest in medicinal chemistry and materials science. The strategic placement of fluoro and methoxy substituents on the benzene ring imparts unique physicochemical properties that are valuable in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive analysis of its molecular structure, leveraging a multi-technique spectroscopic approach. We present detailed protocols and interpretation for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, this guide discusses the compound's synthesis and the critical role of fluorination in modern drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorine in Molecular Design

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1][2] Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow medicinal chemists to fine-tune a compound's metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[1][2][3] Specifically, the presence of a fluorine atom can block sites of metabolic oxidation and alter electronic distributions, leading to enhanced pharmacokinetic profiles and target specificity.[3][4]

Methyl 2-fluoro-3-methoxybenzoate is a prototypical example of a scaffold where these effects are strategically employed. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring creates a distinct electronic and conformational landscape. Understanding this structure in detail is paramount for predicting its behavior in biological systems and for its rational application as a building block in complex molecular synthesis. This guide serves as an authoritative resource for the complete structural characterization of this important intermediate.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the first step in any rigorous scientific investigation. The key identifiers and computed properties for Methyl 2-fluoro-3-methoxybenzoate are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 2-fluoro-3-methoxybenzoate | |

| CAS Number | 958991-48-5 | [5] |

| Molecular Formula | C₉H₉FO₃ | [5] |

| Molecular Weight | 184.16 g/mol | [5] |

| SMILES | COC1=CC=CC(=C1F)C(=O)OC | [5] |

| Appearance | Solid (Sealed in dry, Room Temperature) | [5] |

Synthesis and Characterization Workflow

The reliable synthesis and purification of the target compound are prerequisites for accurate structural analysis. Methyl 2-fluoro-3-methoxybenzoate is typically synthesized from its corresponding carboxylic acid, 2-fluoro-3-methoxybenzoic acid, via Fischer esterification. The overall workflow, from synthesis to complete characterization, is a self-validating process where each analytical step confirms the successful outcome of the previous one.

Synthesis Protocol: Fischer Esterification

This protocol describes a standard lab-scale synthesis of Methyl 2-fluoro-3-methoxybenzoate from 2-fluoro-3-methoxybenzoic acid.

Materials:

-

2-fluoro-3-methoxybenzoic acid (1.0 eq)[6]

-

Methanol (MeOH), anhydrous (20-30 eq, serves as solvent and reagent)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

A solution of 2-fluoro-3-methoxybenzoic acid in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Concentrated sulfuric acid is added dropwise to the solution while stirring.

-

The reaction mixture is heated to reflux and maintained for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution (to quench the acid catalyst), and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved via flash column chromatography on silica gel to afford Methyl 2-fluoro-3-methoxybenzoate as a pure solid.

Diagram 1: Synthesis and Purification Workflow

Caption: Workflow from synthesis to characterization.

Structural Elucidation: A Spectroscopic Approach

The definitive structure of Methyl 2-fluoro-3-methoxybenzoate is established through the combined interpretation of NMR, MS, and IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7] For Methyl 2-fluoro-3-methoxybenzoate, both ¹H and ¹³C NMR provide unambiguous evidence for the substituent positions. The data presented is based on established chemical shift principles and data from analogous structures.[8][9]

¹H NMR Analysis: The proton NMR spectrum will exhibit signals for three distinct aromatic protons and two different methyl groups. The fluorine atom will introduce characteristic splitting patterns (J-coupling) to adjacent protons.

-

Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons will appear as complex multiplets due to mutual H-H coupling and additional H-F coupling. The proton at C4 will likely be a doublet of doublets, coupled to H5 and the fluorine at C2. The proton at C6 will also be influenced by the fluorine. The proton at C5 will appear as a triplet or doublet of doublets.

-

Methoxy Group (-OCH₃): A sharp singlet around δ 3.9 ppm is expected for the methoxy group attached to the aromatic ring.

-

Ester Methyl Group (-COOCH₃): A second sharp singlet, also typically around δ 3.9 ppm, will correspond to the methyl ester protons.

¹³C NMR Analysis: The carbon spectrum provides information on all nine carbon atoms in the molecule. The most significant feature is the large C-F coupling constant for the carbon directly attached to the fluorine.

| Assignment | Predicted δ (ppm) | Key Feature / Coupling |

| Carbonyl (C=O) | ~165 | |

| C-F (C2) | ~152 | Large doublet (¹JCF ≈ 240-250 Hz) |

| C-O (C3) | ~147 | |

| Aromatic CH | 115-130 | Smaller C-F couplings may be visible |

| Aromatic C (ipso) | ~120 | |

| Methoxy (-OCH₃) | ~56 | |

| Ester Methyl (-OCH₃) | ~52 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion (M⁺): The primary peak in the mass spectrum will correspond to the molecular weight of the compound, 184.16. For high-resolution mass spectrometry (HRMS), the exact mass will be observed (e.g., C₉H₉FO₃⁺).

-

Key Fragmentation: A prominent fragment is expected from the loss of the methoxy group from the ester (-OCH₃), resulting in a peak at m/z 153. A subsequent loss of carbon monoxide (CO) from this fragment would yield a peak at m/z 125, corresponding to the fluoromethoxy-benzene cation.

Diagram 2: Analytical Characterization Workflow

Caption: Integrated workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7]

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ , which is characteristic of an α,β-unsaturated ester carbonyl group.

-

C-O Stretch: Two distinct C-O stretching bands will be present. One around 1250-1300 cm⁻¹ for the ester C-O bond and another around 1000-1100 cm⁻¹ for the aryl-ether C-O bond.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

-

C-F Stretch: A strong absorption band in the 1100-1200 cm⁻¹ range can be attributed to the C-F bond.

Conclusion

The molecular structure of Methyl 2-fluoro-3-methoxybenzoate has been comprehensively detailed through a synergistic application of synthesis and spectroscopic analysis. The data derived from NMR, MS, and IR techniques provide a self-validating and unambiguous confirmation of its chemical identity. The insights into the electronic and structural features imparted by the fluoro and methoxy substituents are critical for its application in medicinal chemistry, where it serves as a valuable building block for creating drug candidates with optimized pharmacokinetic and pharmacodynamic properties.[3] This guide provides the foundational knowledge and protocols necessary for the confident use and further investigation of this versatile compound.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. 2-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 3390679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

"starting materials for Methyl 2-fluoro-3-methoxybenzoate synthesis"

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-3-methoxybenzoate

Introduction

Methyl 2-fluoro-3-methoxybenzoate is a valuable substituted aromatic ester that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific arrangement of fluoro, methoxy, and methyl ester functionalities provides a unique scaffold for developing novel compounds with tailored biological activities. The presence of the fluorine atom, for instance, can significantly enhance pharmacokinetic properties such as metabolic stability and membrane permeability. This guide provides a comprehensive overview of the principal synthetic pathways to Methyl 2-fluoro-3-methoxybenzoate, offering field-proven insights into experimental choices and methodologies for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical approach to synthesizing Methyl 2-fluoro-3-methoxybenzoate begins with a retrosynthetic analysis. The most immediate disconnection is the ester linkage, pointing to 2-fluoro-3-methoxybenzoic acid as the direct precursor. This carboxylic acid is the central intermediate, and its synthesis is the core challenge. Further disconnection of the methoxy group suggests 2-fluoro-3-hydroxybenzoic acid as a plausible precursor, which in turn can be derived from 2-amino-3-fluorobenzoic acid via a well-established diazotization reaction. This multi-step approach offers a practical and scalable route from commercially available starting materials.

Caption: Retrosynthetic analysis for Methyl 2-fluoro-3-methoxybenzoate.

Synthetic Pathway I: From 2-Amino-3-fluorobenzoic Acid

This pathway represents a robust and well-documented route, beginning with the versatile intermediate 2-amino-3-fluorobenzoic acid. The synthesis involves three key transformations: diazotization to form a hydroxyl group, methylation of the newly formed phenol, and finally, esterification of the carboxylic acid.

Step 1: Diazotization and Hydrolysis of 2-Amino-3-fluorobenzoic Acid

The conversion of an aromatic primary amine to a hydroxyl group is a cornerstone of synthetic chemistry, proceeding via a diazonium salt intermediate.[1]

-

Mechanism and Rationale: The amine group of 2-amino-3-fluorobenzoic acid is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) at low temperatures (0-5 °C). This process, known as diazotization, converts the amine into a highly reactive diazonium salt (-N₂⁺). The choice of low temperature is critical to prevent the premature decomposition of this unstable intermediate. The diazonium group is an excellent leaving group (as N₂ gas), and upon gentle heating in the aqueous acidic medium, it is displaced by water in a nucleophilic substitution reaction to yield the corresponding phenol, 2-fluoro-3-hydroxybenzoic acid . While Sandmeyer reactions often employ copper salts to introduce halides or other nucleophiles, the simple hydrolysis to a phenol often proceeds effectively without a catalyst, particularly for electron-rich or sterically accessible systems.[2][3]

Caption: Conversion of an amino group to a hydroxyl group.

Step 2: Methylation via Williamson Ether Synthesis

With the hydroxyl group installed, the next step is its conversion to the target methoxy group. The Williamson ether synthesis is the classic and most effective method for this transformation.[4]

-

Mechanism and Rationale: This reaction is a nucleophilic substitution (SN2) process.[5] First, the phenolic proton of 2-fluoro-3-hydroxybenzoic acid is removed by a base to form a more nucleophilic phenoxide ion. A common and effective base for this is sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). It is crucial to note that under these basic conditions, the more acidic carboxylic acid proton will also be removed, but the resulting carboxylate is a much weaker nucleophile than the phenoxide and does not interfere. The phenoxide then attacks a methylating agent, such as dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I). Dimethyl sulfate is often preferred in industrial settings due to its high reactivity and lower cost.[6][7] The SN2 attack on the methyl group displaces the leaving group (sulfate or iodide), forming the ether linkage and yielding 2-fluoro-3-methoxybenzoic acid .

Step 3: Fischer-Speier Esterification

The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is an acid-catalyzed equilibrium process that is ideally suited for this purpose, especially on a large scale.[8]

-

Mechanism and Rationale: The reaction involves heating 2-fluoro-3-methoxybenzoic acid in a large excess of methanol, which acts as both the nucleophile and the solvent. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is required. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[9][10] The alcohol (methanol) then attacks this activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final product, Methyl 2-fluoro-3-methoxybenzoate . According to Le Châtelier's principle, using a large excess of the alcohol reactant shifts the equilibrium towards the ester product, ensuring a high conversion rate.[11]

Caption: Stepwise synthesis from 2-Amino-3-fluorobenzoic Acid.

Alternative Pathway: From 2-Fluoro-3-nitrotoluene

An alternative industrial route begins with the readily available 2-fluoro-3-nitrotoluene. This pathway involves oxidation of the methyl group, reduction of the nitro group, and then proceeds as described above. While involving more steps, the starting materials are often more economical for large-scale production.

Key Steps:

-

Oxidation: The methyl group of 2-fluoro-3-nitrotoluene is oxidized to a carboxylic acid using strong oxidizing agents like sodium dichromate (Na₂Cr₂O₇) or chromium trioxide (CrO₃) in an acidic medium, yielding 2-fluoro-3-nitrobenzoic acid.[12] Greener protocols using hydrogen peroxide with a catalyst have also been developed.[2]

-

Reduction: The nitro group is then reduced to a primary amine using standard conditions, such as tin (Sn) or iron (Fe) metal in concentrated hydrochloric acid, to produce 2-amino-3-fluorobenzoic acid.

-

Conversion to Final Product: From this point, the synthesis converges with Pathway I, proceeding through diazotization, methylation, and esterification.

Comparative Analysis of Starting Materials

| Starting Material | Synthetic Steps | Key Reagents | Advantages | Disadvantages |

| 2-Amino-3-fluorobenzoic Acid | 3 | NaNO₂, Me₂SO₄, MeOH, H₂SO₄ | More direct route, fewer overall steps. | Diazotization can have variable yields; starting material may be more expensive. |

| 2-Fluoro-3-nitrotoluene | 5 | Na₂Cr₂O₇, Fe/HCl, NaNO₂, Me₂SO₄, MeOH | Economical and readily available starting material for large scale. | Longer synthetic route; use of heavy metal oxidants in traditional methods. |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-3-hydroxybenzoic Acid

Adapted from procedures for analogous aminobenzoic acids.[3]

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-3-fluorobenzoic acid (1.0 eq) in a 1 M aqueous solution of sulfuric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the mixture at this temperature for 30 minutes after the addition is complete. Confirm the presence of excess nitrous acid using starch-iodide paper.

-

Slowly heat the reaction mixture to 50-60 °C and maintain until nitrogen gas evolution ceases.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Protocol 2: Synthesis of 2-Fluoro-3-methoxybenzoic Acid

Based on Williamson Ether Synthesis principles.[8]

-

Dissolve 2-fluoro-3-hydroxybenzoic acid (1.0 eq) in a suitable solvent like acetone or DMF in a round-bottom flask.

-

Add potassium carbonate (2.5 eq) and stir the suspension.

-

Add dimethyl sulfate (1.2 eq) dropwise to the mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and remove the solvent in vacuo.

-

Dissolve the residue in water and acidify with HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-fluoro-3-methoxybenzoic acid.

Protocol 3: Synthesis of Methyl 2-fluoro-3-methoxybenzoate

Classic Fischer-Speier Esterification.[11]

-

In a round-bottom flask, dissolve 2-fluoro-3-methoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) while stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor reaction completion by TLC.

-

Cool the mixture and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-fluoro-3-methoxybenzoate, which can be purified by distillation or chromatography if necessary.

Conclusion

The synthesis of Methyl 2-fluoro-3-methoxybenzoate can be effectively achieved through several well-defined pathways. The most direct laboratory-scale approach begins with 2-amino-3-fluorobenzoic acid, leveraging a sequence of diazotization-hydrolysis, Williamson ether synthesis, and Fischer esterification. For industrial-scale production, a longer route starting from the more economical 2-fluoro-3-nitrotoluene may be preferable. The successful execution of these syntheses hinges on careful control of reaction conditions, particularly temperature during diazotization, and the application of equilibrium principles in the final esterification step. This guide provides the foundational knowledge and procedural details necessary for researchers to confidently approach the synthesis of this important chemical intermediate.

References

- CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

- The Williamson Ether Synthesis. University of Missouri-St. Louis.

- 2-Fluoro-3-nitrobenzoic acid synthesis. ChemicalBook.

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- 2-Fluoro-3-nitrobenzoic acid. ChemicalBook.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Williamson ether synthesis. Wikipedia.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- What is the synthetic pathway for esterification of 2-Fluoro-3-methylbenzoic acid?. FAQ.

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom

- Diazotis

- Williamson Ether Synthesis. YouTube.

- Williamson Ether Synthesis Reaction Mechanism. YouTube.

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.

- Fischer Esterific

- Methylation of p-hydroxybenzoic acid with Me2SO4. Reddit.

- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbon

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom

- Fischer–Speier esterific

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- Sandmeyer reaction. Wikipedia.

- FISCHER ESTERIFIC

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. scirp.org [scirp.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. reddit.com [reddit.com]

- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. The Williamson Ether Synthesis [cs.gordon.edu]

A Comprehensive Technical Guide to Methyl 2-fluoro-3-methoxybenzoate

This guide provides an in-depth overview of methyl 2-fluoro-3-methoxybenzoate, a key building block in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its chemical identity, synthesis, characterization, and potential applications, underpinning the discussion with established scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

Methyl 2-fluoro-3-methoxybenzoate is a substituted aromatic ester. The strategic placement of the fluoro and methoxy groups on the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate for introducing this specific substitution pattern into more complex molecules.

The definitive nomenclature and structural identifiers for this compound are crucial for unambiguous communication in research and regulatory contexts.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-fluoro-3-methoxybenzoate | Inferred from[1] |

| CAS Number | 958991-48-5 | [2] |

| Molecular Formula | C₉H₉FO₃ | [2] |

| Molecular Weight | 184.16 g/mol | [2] |

| SMILES | COC1=CC=CC(=C1F)C(=O)OC | [2] |

| InChI Key | Not Available | - |

Synthesis Pathway and Experimental Protocol

The synthesis of methyl 2-fluoro-3-methoxybenzoate is most effectively achieved through a two-step process starting from commercially available 2-fluoroanisole. This pathway involves the regioselective lithiation and carboxylation of the aromatic ring, followed by a standard esterification reaction.

Synthesis Workflow Diagram

The logical flow from starting material to the final product is illustrated below. This diagram outlines the key transformation and intermediate stage.

Caption: Synthesis pathway of Methyl 2-fluoro-3-methoxybenzoate.

Step 1: Synthesis of 2-fluoro-3-methoxybenzoic acid

This initial step leverages directed ortho-metalation, a powerful tool for regioselective functionalization of aromatic rings. The methoxy group directs the deprotonation to the adjacent C2 position.

Protocol:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Potassium tert-butoxide is dissolved in the THF and the solution is cooled to -78 °C. A solution of n-butyllithium in hexanes is then added dropwise, maintaining the low temperature[3].

-

Substrate Addition: 2-fluoroanisole is added slowly to the reaction mixture, which is then stirred for approximately 1.5-2 hours at -78 °C to ensure complete lithiation[3].

-

Carboxylation: The reaction is quenched by pouring the mixture over crushed dry ice (solid CO₂). The mixture is allowed to warm to room temperature[3].

-

Work-up and Isolation: Water is added, and the organic layer is separated. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH below 2, leading to the precipitation of the carboxylic acid product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-fluoro-3-methoxybenzoic acid as a solid[3].

Causality: The use of a strong base like n-butyllithium in combination with potassium tert-butoxide creates a highly reactive superbasic medium, which is necessary for the deprotonation of the relatively unactivated C-H bond ortho to the fluorine. The low temperature (-78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediate.

Step 2: Fischer Esterification

This classic acid-catalyzed reaction converts the synthesized carboxylic acid into its corresponding methyl ester.

Protocol:

-

Reaction Setup: The dried 2-fluoro-3-methoxybenzoic acid is dissolved in an excess of methanol, which serves as both solvent and reagent.

-

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude methyl ester.

-

Final Purification: The product can be further purified by column chromatography or distillation under reduced pressure to yield pure methyl 2-fluoro-3-methoxybenzoate.

Trustworthiness: This protocol is self-validating. The neutralization wash with sodium bicarbonate will result in effervescence if excess acid is present, confirming its removal. The final purity can be readily assessed by standard analytical techniques such as NMR and GC-MS, as detailed in the following section.

Spectroscopic Characterization

| Technique | Expected Characteristics |

| ¹H NMR | - A singlet around 3.9 ppm (3H) for the ester methyl group.- A singlet around 3.9-4.0 ppm (3H) for the methoxy group.- A multiplet region between 7.0-7.5 ppm for the three aromatic protons, showing complex splitting due to ¹H-¹H and ¹H-¹⁹F coupling. |

| ¹³C NMR | - Resonances for the two methyl carbons around 52 ppm (ester) and 56 ppm (ether).- A carbonyl carbon resonance around 165 ppm.- Aromatic carbons between 115-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant (J ≈ 240-250 Hz). Other aromatic carbons will show smaller couplings. |

| IR (Infrared) | - A strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹.- C-O stretching bands around 1200-1300 cm⁻¹.- Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.- A C-F stretch around 1100-1250 cm⁻¹. |

| Mass Spec (MS) | - A molecular ion (M⁺) peak at m/z = 184.05. |

Applications and Reactivity

Methyl 2-fluoro-3-methoxybenzoate is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Ester Group: Can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or converted to an amide.

-

Fluoro Group: Can participate in nucleophilic aromatic substitution (SₙAr) reactions, although it is less activated than a nitro-substituted equivalent.

-

Aromatic Ring: Can undergo further electrophilic substitution, with the directing effects of the existing substituents influencing the position of new groups.

This combination of features makes it a valuable precursor in the synthesis of:

-

Pharmaceuticals: Related fluorinated and methoxylated anthranilic acids are important intermediates for indole derivatives and anti-inflammatory agents[4].

-

Fine Chemicals: The substitution pattern is found in various complex organic molecules, including dyes and specialty polymers[5].

Safety and Handling

Based on available data for the compound and its precursors, methyl 2-fluoro-3-methoxybenzoate should be handled with care in a well-ventilated fume hood.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[1][2].

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Avoid inhalation of vapors and contact with skin and eyes[2].

References

- Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

-

PubChem. 2-Fluoro-3-methoxybenzoic acid. Available at: [Link]

-

PubChem. Methyl 2-fluoro-3-nitrobenzoate. Available at: [Link]

- Google Patents. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

Sources

- 1. 2-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 3390679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. 2-FLUORO-3-METHOXYBENZOIC ACID | 137654-20-7 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Fluoro-2-methoxybenzoic acid | 106428-05-1 | FF70112 [biosynth.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Methyl 2-fluoro-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds

In the intricate world of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly sought-after building blocks.[1] Methyl 2-fluoro-3-methoxybenzoate, a substituted aromatic ester, represents a key intermediate in the synthesis of more complex pharmaceutical agents. Its specific arrangement of a fluorine atom, a methoxy group, and a methyl ester on a benzene ring offers a versatile platform for further chemical modification. This guide provides a comprehensive overview of the safe handling, storage, and disposal of Methyl 2-fluoro-3-methoxybenzoate, underpinned by a detailed understanding of its chemical properties and potential hazards.

Section 1: Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling. While a comprehensive experimental dataset for Methyl 2-fluoro-3-methoxybenzoate is not extensively published, its properties can be estimated based on its structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 958991-48-5 | [2] |

| Molecular Formula | C₉H₉FO₃ | [2] |

| Molecular Weight | 184.16 g/mol | [2] |

| Appearance | Likely a solid or liquid | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Section 2: Hazard Identification and Risk Assessment

Methyl 2-fluoro-3-methoxybenzoate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the potential for exposure based on the experimental procedure and implementing appropriate control measures.

Figure 1: Risk Assessment Workflow for Handling Methyl 2-fluoro-3-methoxybenzoate.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling Methyl 2-fluoro-3-methoxybenzoate:

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

Engineering Controls

All work with Methyl 2-fluoro-3-methoxybenzoate should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Section 4: Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

| Scenario | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |

Section 5: Experimental Protocol: A Typical Application in Synthesis

Methyl 2-fluoro-3-methoxybenzoate can serve as a precursor in various synthetic routes. A common application involves the hydrolysis of the ester to the corresponding carboxylic acid, a key step in the synthesis of more complex molecules.

Protocol: Hydrolysis of Methyl 2-fluoro-3-methoxybenzoate

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Materials:

-

Methyl 2-fluoro-3-methoxybenzoate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1N solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-fluoro-3-methoxybenzoate in methanol.

-

Addition of Base: While stirring, add a solution of sodium hydroxide in deionized water to the flask.

-

Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: a. Remove the methanol under reduced pressure. b. Dissolve the residue in deionized water. c. Acidify the aqueous solution to a pH of approximately 4 with 1N HCl.[4]

-

Isolation: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with deionized water. c. Dry the solid under vacuum to obtain the desired carboxylic acid.

Figure 2: Workflow for the Hydrolysis of Methyl 2-fluoro-3-methoxybenzoate.

Section 6: Waste Disposal

All waste containing Methyl 2-fluoro-3-methoxybenzoate or its derivatives must be treated as hazardous waste.

-

Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container. Do not mix with non-halogenated waste.[5][6][7]

-

Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[5]

Conclusion

Methyl 2-fluoro-3-methoxybenzoate is a valuable building block in the synthesis of pharmaceutical compounds. Its safe and effective use hinges on a comprehensive understanding of its properties and potential hazards. By adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate risks and harness the full potential of this versatile chemical intermediate in their drug discovery and development endeavors. Always consult the specific Safety Data Sheet (SDS) provided by the supplier as the primary source of safety information.

References

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

-

Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Wastes containing Halogenated Organics. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methoxybenzoic acid. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Laboratories: FLUORINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337.

-

PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Retrieved from [Link]

-

University of Central Florida. (n.d.). LABORATORY SAFETY MANUAL. Retrieved from [Link]

-

Molecules. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

ChemRxiv. (2023). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines. Retrieved from [Link]

-

AOBChem USA. (n.d.). Methyl 3-fluoro-2-methoxy-6-methylbenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to that of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). Retrieved from [Link]

Sources

Methodological & Application

The Strategic Utility of Methyl 2-fluoro-3-methoxybenzoate: A Guide for Synthetic Chemists

Introduction: A Building Block of Untapped Potential

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and methoxy groups into aromatic scaffolds is a well-established strategy for modulating a molecule's physicochemical and pharmacological properties.[1] Methyl 2-fluoro-3-methoxybenzoate emerges as a particularly valuable, yet underutilized, building block. Its unique substitution pattern—an ortho-fluoro group, a meta-methoxy group, and a methyl ester—offers a confluence of reactivity and steric and electronic features that can be strategically exploited in the synthesis of complex molecular architectures.

The fluorine atom, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule. The adjacent methoxy group, an electron-donating substituent, can influence the regioselectivity of further aromatic substitutions and provide a handle for demethylation to reveal a reactive phenol. The methyl ester provides a versatile functional group for conversion into amides, carboxylic acids, or for reduction to the corresponding alcohol. This guide provides detailed application notes and protocols for the effective utilization of Methyl 2-fluoro-3-methoxybenzoate as a strategic building block in synthetic chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is paramount for its successful application. Below is a summary of the key physicochemical and expected spectroscopic data for Methyl 2-fluoro-3-methoxybenzoate.

| Property | Value | Source/Reference |

| CAS Number | 958991-48-5 | [2] |

| Molecular Formula | C₉H₉FO₃ | [2] |

| Molecular Weight | 184.16 g/mol | [2] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from analogues[3] |

| Boiling Point | Not available; expected to be >200 °C at atmospheric pressure | Inferred from analogues[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH) | General chemical knowledge |

Expected Spectroscopic Data

| Technique | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z |